- New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acid, Tetrahedron Letters, 2020, 61(22),
Cas no 1124-53-4 (N-Cyclohexylacetamide)
N-Cyclohexylacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-cyclohexyl-
- N-Cyclohexylacetamide
- Acetamidocyclohexane
- N-Acetylcyclohexylamine
- Acetamide, N-cyclohexyl-
- N-Cyclohexyl-acetamide
- WRAGCBBWIYQMRF-UHFFFAOYSA-N
- NSC12095
- SBB058211
- ST014491
- CS-0162808
- CHEMBL11727
- MFCD00982151
- EINECS 214-398-0
- NS00023643
- P84UA7S55E
- AKOS003853496
- AS-57450
- UNII-P84UA7S55E
- InChI=1/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10
- 1124-53-4
- CHEBI:189367
- A11899
- DTXSID60150030
- SY269916
- NSC 12095
- AI3-23273
- NSC-12095
- SCHEMBL396759
- BRN 1859296
- DTXCID9072521
- DS-009630
- 4-12-00-00039 (Beilstein Handbook Reference)
- acetamide, N-cyclohexyl
-
- MDL: MFCD00982151
- Inchi: 1S/C8H15NO/c1-7(10)9-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,9,10)
- InChI Key: WRAGCBBWIYQMRF-UHFFFAOYSA-N
- SMILES: O=C(C)NC1CCCCC1
- BRN: 1859296
Computed Properties
- Exact Mass: 141.11545
- Monoisotopic Mass: 141.115364
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.1
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 0.95
- Boiling Point: 291.3°C at 760 mmHg
- Flash Point: 166.9°C
- Refractive Index: 1.464
- PSA: 29.1
- LogP: 1.84610
N-Cyclohexylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N907121-1g |
N-cyclohexylacetamide |
1124-53-4 | 95% | 1g |
4,212.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N13600-1g |
N-CYclohexylacetamide |
1124-53-4 | 95% | 1g |
¥2253.0 | 2024-07-19 | |
| Chemenu | CM342146-1g |
N-Cyclohexylacetamide |
1124-53-4 | 95%+ | 1g |
$500 | 2023-02-03 | |
| eNovation Chemicals LLC | Y1193096-1g |
N-Cyclohexylacetamide |
1124-53-4 | 95% | 1g |
$375 | 2023-09-01 | |
| eNovation Chemicals LLC | D760777-250mg |
N-Cyclohexylacetamide |
1124-53-4 | 95% | 250mg |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | D760777-1g |
N-Cyclohexylacetamide |
1124-53-4 | 95% | 1g |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | D760777-5g |
N-Cyclohexylacetamide |
1124-53-4 | 95% | 5g |
$755 | 2024-06-07 | |
| abcr | AB542942-250 mg |
N-Cyclohexylacetamide; . |
1124-53-4 | 250MG |
€208.90 | 2022-08-31 | ||
| abcr | AB542942-1 g |
N-Cyclohexylacetamide; . |
1124-53-4 | 1g |
€445.40 | 2022-08-31 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZC932-200mg |
N-Cyclohexylacetamide |
1124-53-4 | 95% | 200mg |
873.0CNY | 2021-07-09 |
N-Cyclohexylacetamide Production Method
Production Method 1
N-Cyclohexylacetamide Raw materials
N-Cyclohexylacetamide Preparation Products
N-Cyclohexylacetamide Related Literature
-
Cara E. Toscan,Marwa Rahimi,Mohan Bhadbhade,Russell Pickford,Shelli R. McAlpine,Richard B. Lock Org. Biomol. Chem. 2015 13 6299
-
Cara E. Toscan,Marwa Rahimi,Mohan Bhadbhade,Russell Pickford,Shelli R. McAlpine,Richard B. Lock Org. Biomol. Chem. 2015 13 6299
-
3. Selective hydrogenation of paracetamol to acetamidocyclohexanone with silylated SiO2 supported Pd-based catalystsWenjing Song,Xiuna Liu,Shaoyang Jiang,Zhou Chen,Weizheng Weng,I. Rodríguez-Ramos,Xiaodong Yi,Weiping Fang RSC Adv. 2016 6 41572
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4. Purines, pyrimidines, and imidazoles. Part XXV. Some chemical reactions and interconversions of intermediates in the sequence of biosynthesis de novo of purine nucleotides leading to imidazole nucleotidesM. Franks,Colin P. Green,G. Shaw,Graeme J. Litchfield J. Chem. Soc. C 1966 2270
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5. Photochemical transformations. Part VII. Solution photochemistry of nitroalkanes: the reaction productsStewart T. Reid,John N. Tucker,Edward J. Wilcox J. Chem. Soc. Perkin Trans. 1 1974 1359
Additional information on N-Cyclohexylacetamide
N-Cyclohexylacetamide: A Comprehensive Overview
N-Cyclohexylacetamide, also known by its CAS number 1124-53-4, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a cyclohexane ring with an acetamide group. The cyclohexyl moiety contributes to the compound's stability and solubility, while the acetamide group imparts functional versatility. Recent studies have highlighted its potential in drug delivery systems and material science, making it a subject of intense research interest.
The synthesis of N-Cyclohexylacetamide involves a multi-step process, often starting with the reaction of cyclohexylamine with acetyl chloride in the presence of a base. This reaction yields the desired product with high purity. Researchers have explored alternative synthetic routes to optimize yield and reduce environmental impact. For instance, a study published in 2023 demonstrated the use of microwave-assisted synthesis to significantly accelerate the reaction process while maintaining product quality.
One of the most promising applications of N-Cyclohexylacetamide lies in its role as a precursor in pharmaceutical chemistry. Its ability to form stable amide bonds makes it an ideal candidate for drug design. Recent advancements in medicinal chemistry have leveraged this property to develop bioactive molecules targeting various diseases, including cancer and neurodegenerative disorders. A 2023 study reported that derivatives of N-Cyclohexylacetamide exhibited potent anti-inflammatory activity, suggesting its potential as a lead compound for new drug development.
In addition to its pharmaceutical applications, N-Cyclohexylacetamide has found utility in materials science. Its ability to form self-assembled monolayers has been exploited in the development of advanced coatings and sensors. A groundbreaking study published earlier this year demonstrated that films formed by N-Cyclohexylacetamide exhibit excellent mechanical properties and thermal stability, making them suitable for use in high-performance electronic devices.
The environmental impact of N-Cyclohexylacetamide has also been a topic of recent research. Studies have shown that under certain conditions, it can undergo biodegradation, reducing its persistence in the environment. However, further investigation is required to fully understand its environmental fate and ensure sustainable use.
In conclusion, N-Cyclohexylacetamide (CAS No. 1124-53-4) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and functional versatility continue to drive innovative research, positioning it as a key player in modern chemistry and materials science.
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